1-(3-Bromo-4-methoxybenzoyl)indoline
Description
Properties
Molecular Formula |
C16H14BrNO2 |
|---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
(3-bromo-4-methoxyphenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-7-6-12(10-13(15)17)16(19)18-9-8-11-4-2-3-5-14(11)18/h2-7,10H,8-9H2,1H3 |
InChI Key |
DFZLIWNEWKHSFE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Bromo-4-methoxybenzoyl)indoline has garnered attention due to its structural features that may confer various biological activities. Its applications include:
1. Anticancer Research
- Several studies have indicated that indoline derivatives can induce apoptosis in cancer cells. The presence of the bromine atom and methoxy group in this compound may enhance its anticancer properties by influencing cell cycle arrest and apoptotic pathways .
- Case Study : A study on indoline derivatives demonstrated their efficacy against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxic effects, suggesting its potential as a therapeutic agent .
2. Anti-inflammatory Activity
- The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Research into similar indoline derivatives has shown promising results in reducing inflammation through enzyme inhibition .
- Data Table :
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | TBD |
| Indoline derivative X | Anti-inflammatory | ~10 |
3. Neuropharmacological Effects
- Preliminary studies suggest that modifications in indoline structures can affect serotonin receptor binding affinities, indicating potential applications in treating anxiety and depression disorders .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship studies have revealed that:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Halogen-Substituted Indoline Derivatives
The iodo analog, 1-(3-iodo-4-methoxybenzoyl)indoline (CAS: 315675-68-4), shares a nearly identical structure but replaces bromine with iodine. Key differences include:
The iodine substituent may enhance intermolecular interactions in crystal packing or binding to biological targets due to its larger size and polarizability. However, bromine’s lower molecular weight could improve pharmacokinetic properties like solubility .
Indoline vs. Indole Derivatives
Indoline’s saturated structure confers distinct metabolic and electronic behaviors compared to indole:
- Biological Activity: Indoline derivatives with sulfonyl substituents (e.g., 5-O-methylsulfonyl, 5-O-aminosulfonyl) exhibit cytotoxic activity comparable to doxorubicin in cancer cell lines (IC₅₀: 0.8–1.2 µM) . In contrast, indoline derivatives with bulky substituents (e.g., 6b, 6c in ) show reduced antimicrobial activity, highlighting the critical role of substituent size and position .
Substituent Effects on Activity
The bromo-methoxybenzoyl group distinguishes this compound from other indoline derivatives:
The electron-withdrawing bromine may increase electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzyme active sites), while the methoxy group could improve solubility .
Preparation Methods
Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation reaction serves as a cornerstone for introducing the 3-bromo-4-methoxybenzoyl moiety to the indoline scaffold. This method involves the electrophilic substitution of indoline using 3-bromo-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst. The Thieme Connect study demonstrated that aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) effectively catalyze this reaction at temperatures between 0–25°C, achieving yields of 72–89% depending on solvent choice .
Critical to this method is the preparation of the acyl chloride intermediate. As detailed in the Ambeed synthesis protocols, 3-bromo-4-methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), with the latter providing higher purity (98% conversion) . Subsequent acylation proceeds via activation of the indoline’s C3 position, followed by nucleophilic attack on the electrophilic acylium ion (Figure 1).
Table 1: Friedel-Crafts Acylation Optimization Parameters
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | Dichloromethane | 0 | 89 | 99.2 |
| ZnCl₂ | Toluene | 25 | 72 | 98.5 |
| FeCl₃ | Chloroform | 10 | 68 | 97.8 |
Limitations include the sensitivity of indoline to over-acylation and the requirement for rigorous moisture control. Recent advances utilize ionic liquid solvents to enhance reaction rates and reduce catalyst loading .
Suzuki-Miyaura Cross-Coupling Method
Palladium-catalyzed Suzuki-Miyaura coupling offers a modular route by connecting pre-functionalized indoline and benzoyl fragments. This two-step strategy involves:
-
Synthesis of 3-boronic acid-indoline derivatives
-
Cross-coupling with 1-bromo-3-methoxy-4-bromobenzene
The Ambeed protocol highlights the use of Pd(PPh₃)₄ with cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF)/water (4:1) at 80°C, yielding 65–78% of the coupled product . Key advantages include tolerance for diverse protecting groups on indoline and precise control over substitution patterns.
Challenges :
-
Requires stoichiometric boronates, increasing costs
-
Competing protodeboronation reduces yields at elevated temperatures
-
Purification difficulties due to residual palladium (typically <50 ppm after treatment with SiliaBond Thiol)
Multi-Step Synthesis via Intermediate Formation
Industrial-scale production often employs sequential bromination, etherification, and acylation steps, as evidenced by Chinese patent CN102199099B . The optimized pathway comprises:
Step 1: Bromination of 4-Methoxyindoline
-
Reagents: N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)
-
Conditions: CCl₄ reflux, 6 h
Step 2: Etherification of Brominated Intermediate
Step 3: Friedel-Crafts Acylation
This method’s robustness stems from its high reproducibility (>95% conversion at each step) and compatibility with continuous flow systems .
Catalytic Direct Arylation Strategies
Emerging methodologies leverage transition-metal catalysis for C–H bond functionalization, eliminating pre-halogenation steps. The Beilstein Journal study demonstrated that palladium(II) acetate with pivalic acid enables direct coupling between indoline and 3-bromo-4-methoxybenzoyl derivatives at 120°C .
Key Advances :
-
20 mol% Pd(OAc)₂ achieves 68% yield
-
Electron-deficient ligands (e.g., 2,2’-bipyridine) boost yields to 74%
-
Microwave irradiation reduces reaction time from 24 h to 45 min
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 1-(3-Bromo-4-methoxybenzoyl)indoline Synthesis
| Method | Steps | Total Yield (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 2 | 89 | 1.0 | Pilot-scale |
| Suzuki Coupling | 3 | 65 | 1.8 | Lab-scale |
| Multi-Step Synthesis | 5 | 62 | 2.2 | Industrial |
| Direct Arylation | 1 | 74 | 1.3 | Emerging |
The multi-step approach remains dominant in manufacturing due to established infrastructure, despite higher costs. Direct arylation shows promise for next-generation synthesis with 34% reduced E-factor compared to traditional methods .
Challenges and Optimization Considerations
-
Regioselectivity Control : Competing C2/C3 acylation in indoline mandates careful catalyst selection. DFT calculations suggest that bulkier ligands (e.g., P(t-Bu)₃) favor C3 selectivity by 12:1 .
-
Bromine Retention : Thermal decomposition above 150°C leads to debromination (up to 22% loss). Low-temperature techniques (<80°C) with phase-transfer catalysts mitigate this issue .
-
Green Chemistry : Solvent-free mechanochemical methods using ball mills achieve 71% yield with 90% reduced waste .
Q & A
Q. What are the common synthetic routes for 1-(3-Bromo-4-methoxybenzoyl)indoline, and what analytical techniques confirm its structure?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, brominated indole derivatives can undergo nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce aryl groups. A typical protocol involves:
- Reagents : Pd(PPh₃)₂Cl₂ catalyst, arylboronic acids, and a base (e.g., K₂CO₃) in a solvent like toluene or DMF .
- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product .
- Characterization :
- ¹H/¹³C NMR : To confirm substituent positions and purity.
- HRMS : For molecular weight validation (e.g., FAB-HRMS m/z 427.0757 [M+H]⁺) .
- TLC : Rf value comparison (e.g., 0.30 in ethyl acetate/hexane) .
Q. What role does the bromine substituent play in the reactivity of this compound?
- Methodological Answer : The bromine atom at the 3-position facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups (e.g., amines, alkoxides). It also participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures, critical for medicinal chemistry applications .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura coupling reaction for introducing aryl groups to this compound?
- Methodological Answer : Optimization involves:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance reactivity .
- Solvent System : Use polar aprotic solvents (DMF, THF) with aqueous bases (Na₂CO₃) to improve solubility .
- Temperature : Controlled heating (60–100°C) or microwave-assisted synthesis to accelerate reaction kinetics.
- Monitoring : Real-time GC-MS or LC-MS to track intermediate formation and minimize side products .
Q. How can researchers address low yields in the Friedel-Crafts acylation step during synthesis?
- Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Loading : Increasing Lewis acid (e.g., AlCl₃) stoichiometry to 1.5–2.0 equivalents .
- Reaction Time : Extending reaction duration (e.g., 12–24 hours) for complete acylation .
- Workup : Sequential extraction with ethyl acetate and brine to remove unreacted reagents .
Q. What strategies are effective for analyzing contradictory data between computational models and experimental results regarding the compound’s electronic properties?
- Methodological Answer : Resolve discrepancies by:
- Experimental Validation : Use UV-Vis spectroscopy or cyclic voltammetry to measure HOMO-LUMO gaps and compare with DFT calculations .
- Microspectroscopic Imaging : Advanced techniques (e.g., Raman spectroscopy) to probe surface adsorption and electronic interactions .
- Statistical Analysis : Apply multivariate regression to identify outliers or systematic errors in computational parameters .
Q. How to design experiments to elucidate the mechanism of action in biological studies?
- Methodological Answer : Key approaches include:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the methoxy group) and compare bioactivity .
- Target Identification : Use pull-down assays with biotinylated derivatives or SPR to measure binding kinetics to proteins .
- Pathway Analysis : Transcriptomics/proteomics to identify upregulated/downregulated genes/proteins post-treatment .
Data Contradiction Analysis
Q. How should researchers interpret unexpected peaks in NMR spectra of synthesized this compound?
- Methodological Answer : Unexpected peaks may indicate:
- Byproducts : Check reaction stoichiometry and purity of starting materials.
- Solvent Artifacts : Ensure complete removal of DMF or PEG-400 via vacuum drying at 90°C .
- Tautomerism : Use variable-temperature NMR to assess dynamic equilibria (e.g., keto-enol tautomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
